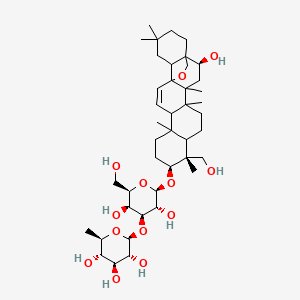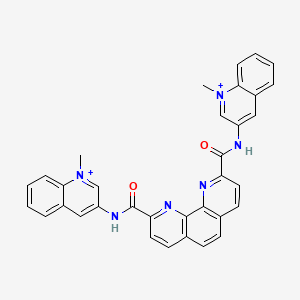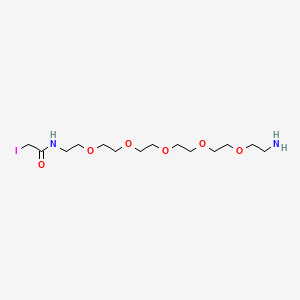![molecular formula C29H24O9 B11935288 (6Z,8E)-1,8-bis((2R,3R)-3,5,7-trihydroxychroman-2-yl)-5H-benzo[7]annulen-5-one](/img/structure/B11935288.png)
(6Z,8E)-1,8-bis((2R,3R)-3,5,7-trihydroxychroman-2-yl)-5H-benzo[7]annulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theaflavin is a polyphenolic compound found in black tea, formed during the enzymatic oxidation of flavan-3-ols in tea leaves. It is known for its antioxidant properties and contributes to the color and flavor of black tea .
Preparation Methods
Synthetic Routes and Reaction Conditions
Theaflavins are synthesized from catechins present in green tea leaves through enzymatic oxidation involving polyphenol oxidase and peroxidase . The reaction conditions typically include controlled temperature and pH to optimize enzyme activity. Chemical oxidizing reagents can also be used, but they often result in lower yields .
Industrial Production Methods
Industrial production of theaflavins involves the fermentation of tea leaves, where the natural enzymes in the leaves catalyze the oxidation of catechins to form theaflavins . Recent advancements have led to the development of biosynthetic methods for mass production, which involve the use of specific enzymes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Theaflavin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Polyphenol oxidase and peroxidase are commonly used enzymes for the oxidation of catechins to theaflavins.
Reduction: Reducing agents like sodium borohydride can be used to reduce theaflavins, although this is less common.
Substitution: Theaflavins can undergo substitution reactions with reagents like acyl chlorides to form esters.
Major Products
The major products formed from these reactions include various theaflavin derivatives such as theaflavin-3-gallate, theaflavin-3’-gallate, and theaflavin-3-3’-digallate .
Scientific Research Applications
Theaflavin has a wide range of scientific research applications:
Mechanism of Action
Theaflavin exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Theaflavin also inhibits the entry of viruses like hepatitis C by acting directly on the virus particle and preventing cell-to-cell spread . Additionally, it modulates signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Theaflavin is often compared with other polyphenolic compounds found in tea, such as thearubigins and theasinensins . While thearubigins are also present in black tea and contribute to its color, they have a more complex structure and different health benefits . Theasinensins, found in oolong tea, have unique antioxidant properties but differ in their molecular structure and synthesis pathways .
Similar Compounds
- Thearubigins
- Theasinensins
- Catechins (precursors to theaflavins)
Theaflavin stands out due to its specific formation during the fermentation of black tea and its distinct antioxidant and therapeutic properties .
Properties
Molecular Formula |
C29H24O9 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
4,6-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-9-one |
InChI |
InChI=1S/C29H24O9/c30-14-7-22(33)19-11-24(35)28(37-26(19)9-14)13-4-5-21(32)16-2-1-3-17(18(16)6-13)29-25(36)12-20-23(34)8-15(31)10-27(20)38-29/h1-10,24-25,28-31,33-36H,11-12H2/t24-,25-,28-,29-/m1/s1 |
InChI Key |
RXIVSPXCTXQWDY-WPUBFDFZSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=CC=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)C(=O)C=C3)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=CC=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)C(=O)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-5-chloro-N-[[(2R)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B11935205.png)

![8-(3-Fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11935225.png)
![(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)
![(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B11935233.png)
![(3R,4S,5S)-1-{[(3R,4S)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl}-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B11935247.png)
![2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11935250.png)

![benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate](/img/structure/B11935252.png)


![3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol](/img/structure/B11935268.png)


